molecular formula C19H33NO2Si B8025462 1-Benzyl-3-((tert-butyldimethylsilyloxy)methyl)piperidin-4-ol

1-Benzyl-3-((tert-butyldimethylsilyloxy)methyl)piperidin-4-ol

Cat. No.: B8025462
M. Wt: 335.6 g/mol
InChI Key: TUJUGHMRJSEITE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-((tert-butyldimethylsilyloxy)methyl)piperidin-4-ol is a chemical compound with the molecular formula C19H33NO2Si It is characterized by the presence of a piperidine ring substituted with a benzyl group, a tert-butyldimethylsilyloxy group, and a hydroxyl group

Preparation Methods

The synthesis of 1-Benzyl-3-((tert-butyldimethylsilyloxy)methyl)piperidin-4-ol typically involves multiple steps. One common synthetic route includes the protection of a piperidine derivative with a tert-butyldimethylsilyl (TBDMS) group, followed by benzylation and subsequent hydroxylation. The reaction conditions often involve the use of reagents such as tert-butyldimethylsilyl chloride (TBDMS-Cl) for silylation, benzyl bromide for benzylation, and various oxidizing agents for hydroxylation. Industrial production methods may vary, but they generally follow similar synthetic pathways with optimizations for scale and yield .

Chemical Reactions Analysis

1-Benzyl-3-((tert-butyldimethylsilyloxy)methyl)piperidin-4-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The compound can be reduced to remove the hydroxyl group or convert it into other functional groups using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts such as palladium on carbon (Pd/C). .

Scientific Research Applications

1-Benzyl-3-((tert-butyldimethylsilyloxy)methyl)piperidin-4-ol has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a protecting group in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-Benzyl-3-((tert-butyldimethylsilyloxy)methyl)piperidin-4-ol involves its interaction with molecular targets such as enzymes and receptors. The tert-butyldimethylsilyloxy group provides steric hindrance, which can influence the compound’s binding affinity and specificity. The benzyl group and hydroxyl group also play crucial roles in its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

1-Benzyl-3-((tert-butyldimethylsilyloxy)methyl)piperidin-4-ol can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-benzyl-3-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33NO2Si/c1-19(2,3)23(4,5)22-15-17-14-20(12-11-18(17)21)13-16-9-7-6-8-10-16/h6-10,17-18,21H,11-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJUGHMRJSEITE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CN(CCC1O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33NO2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.